molecular formula C10H9BrClNO B050948 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2h-indol-2-one CAS No. 120427-95-4

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2h-indol-2-one

Cat. No. B050948
M. Wt: 274.54 g/mol
InChI Key: FUHGGNYHOLHJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indole derivatives, including compounds similar to "4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one," involves efficient methodologies that ensure regioselectivity and high yields. For instance, Liu et al. (2012) developed a novel and efficient synthesis method for 2-bromo(chloro)-3-selenyl(sulfenyl)indoles via tandem reactions, showcasing the versatility of indole synthesis under transition-metal-free conditions (Liu et al., 2012). Furthermore, Yamaguchi and Manabe (2014) demonstrated the one-pot synthesis of 2,4-disubstituted indoles, highlighting the efficiency of combining palladium catalysis with other coupling reactions (Yamaguchi & Manabe, 2014).

Molecular Structure Analysis

Understanding the molecular structure of indole derivatives is crucial for exploring their reactivity and potential applications. Studies such as the one by Bakheit et al. (2023), which employed single-crystal X-ray diffraction (SCXRD), Hirshfeld surface analysis, and Conceptual Density Functional Theory (DFT), provide comprehensive insights into the structural features and reactivity of such compounds (Bakheit et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of "4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one" and related compounds involves various reactions that are pivotal in organic synthesis. The use of bromo and chloro substituents facilitates diverse chemical transformations, such as the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes, demonstrating the influence of halogens on the reactivity of indole derivatives (Wang, Lu, & Zhang, 2010).

Physical Properties Analysis

The physical properties of indole derivatives are significantly influenced by their molecular structure. For example, the crystal structure analysis of related compounds, as conducted by Zhou et al. (2015), sheds light on the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining the compound's physical state and stability (Zhou et al., 2015).

Scientific Research Applications

Receptor Agonism and Potential Therapeutic Uses

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2h-indol-2-one has been studied for its affinity to serotonin2C (5HT2C) receptors, exhibiting high-affinity binding and stimulating turnover of inositol 1,4,5-triphosphate. This binding characteristic suggests therapeutic potential in treating obsessive-compulsive disorder and depression, as evidenced by its activity in behavioral tests and its effects on the electroencephalography-defined sleep-waking pattern in rats, characteristic of antidepressant drugs (Martin et al., 1998).

Neurotoxicity Studies

The compound has also been studied as part of research into brominated flame retardants, a novel group of global environmental contaminants. Specifically, compounds like 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2h-indol-2-one (under the class polybrominated diphenyl ethers) have been examined for developmental neurotoxic effects, indicating potential risks and impacts on spontaneous behavior and learning and memory functions in mice (Eriksson et al., 2001).

Inflammatory and Analgesic Properties

Research into analogs of this compound has revealed moderate to good anti-inflammatory and analgesic activity in animal models. These studies indicate the compound's potential in the development of treatments for conditions involving inflammation and pain (Singh et al., 2008).

Antinociceptive Activities

The compound and its derivatives have been evaluated for antinociceptive activities, particularly in addressing neurogenic and inflammatory pain. Studies involving formalin and hot plate tests in mice show significant activity, suggesting the compound's relevance in pain management research (Masocha et al., 2016).

properties

IUPAC Name

4-(2-bromoethyl)-3-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-5-4-6-2-1-3-7-8(6)9(12)10(14)13-7/h1-3,9H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHGGNYHOLHJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(C(=O)NC2=C1)Cl)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438662
Record name 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2h-indol-2-one

CAS RN

120427-95-4
Record name 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120427-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a precooled solution of ferric chloride (28.5 kg) in dichloromethane (340 1) at 0° C. was added acetyl chloride (9.2 kg) at such a rate that the reaction temperature did not exceed 5° C. The reaction mixture was stirred at between 0° and 5° C. for 15 minutes. To the mixture was added a pre-dryed solution of 2-(2'-bromoethyl)-β-nitrostyrene [12.88 kg (16.22 kg wet:water content 20.6%)]in dichloromethane (55 litres) at such a rate that the reaction temperature did not exceed 5° C. The reaction mixture was stirred for 5 hours at a temperature between 5 and 10° C. Analysis by TLC confirmed that the reaction had gone to completion. Water (240 1) was then added to the reaction mixture at such a rate so that the temperature did not exceed 20° C. The mixture was then stirred for 30 minutes. The dichloromethane layer was isolated and washed a further three times with water (three times 120 1). The dichloromethane layer was then distilled to a volume of about 60 1. After cooling to 20° C. petroleum ether (60/80 grade. 40 1) was added and the resulting precipitate was stirred at 10° C. for 30 minutes. HPLC analysis of the crude reaction mixture indicated a purity of 93.22% of the required product. 4-(2'-bromo-ethyl)-3-chloro-1,3-dihydro-2H-indol-2-on by filtration, the filtrate washed with petroleum ether (60 1) and dried at 80° C. overnight to give 10.8 kg (78%) of of the title compound.
[Compound]
Name
ferric chloride
Quantity
28.5 kg
Type
reactant
Reaction Step One
Quantity
9.2 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.